
(3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate: is a synthetic derivative of cholestane, a saturated hydrocarbon This compound is characterized by the presence of an iodine atom at the 26th position, two ketone groups at the 16th and 22nd positions, and an acetate group at the 3rd position The stereochemistry of the compound is defined by the beta and alpha configurations at the 3rd and 5th positions, respectively, and the R configuration at the 25th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate typically involves multiple steps, starting from a suitable cholestane derivative. The key steps include:
Introduction of the Iodine Atom: This can be achieved through iodination reactions using reagents such as iodine (I2) or iodine monochloride (ICl) in the presence of oxidizing agents.
Formation of Ketone Groups:
Acetylation: The acetylation of the hydroxyl group at the 3rd position can be carried out using acetic anhydride (Ac2O) in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products:
Oxidation: Formation of additional ketone or carboxyl groups
Reduction: Conversion of ketone groups to hydroxyl groups
Substitution: Replacement of the iodine atom with other functional groups
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with steroidal structures.
Biology:
Biological Studies: The compound can be used in studies to understand the biological activity of steroid derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the ketone groups may enhance the compound’s ability to form hydrogen bonds or participate in other non-covalent interactions, thereby influencing its biological activity. The acetate group may also play a role in modulating the compound’s solubility and membrane permeability.
類似化合物との比較
Cholestane: The parent hydrocarbon structure, lacking the functional groups present in (3beta,5alpha,25R)-26-Iodo-16,22-dioxocholestan-3-yl acetate.
Cholesterol: A naturally occurring sterol with a hydroxyl group at the 3rd position and a double bond between the 5th and 6th positions.
(3beta,5alpha)-16,22-Dioxocholestan-3-yl acetate: A similar compound lacking the iodine atom at the 26th position.
Uniqueness:
- The presence of the iodine atom at the 26th position and the specific stereochemistry of this compound distinguishes it from other cholestane derivatives. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
CAS番号 |
902762-75-8 |
|---|---|
分子式 |
C29H45IO4 |
分子量 |
584.6 g/mol |
IUPAC名 |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,6R)-7-iodo-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-16-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H45IO4/c1-17(16-30)6-9-25(32)18(2)27-26(33)15-24-22-8-7-20-14-21(34-19(3)31)10-12-28(20,4)23(22)11-13-29(24,27)5/h17-18,20-24,27H,6-16H2,1-5H3/t17-,18-,20+,21+,22-,23+,24+,27+,28+,29+/m1/s1 |
InChIキー |
RRLHDVRBYOBXBS-VBEYQHSESA-N |
異性体SMILES |
C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)CI |
正規SMILES |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)

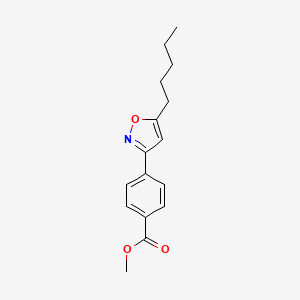
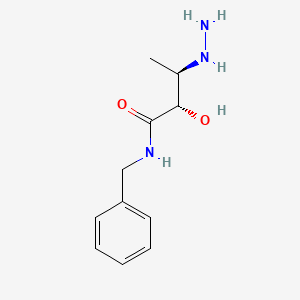
![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)
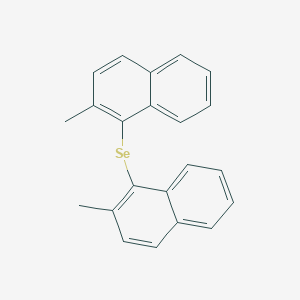
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)
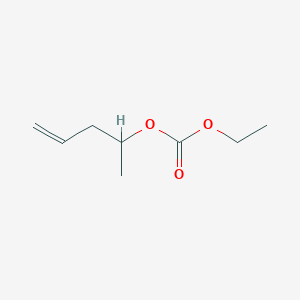
![N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide](/img/structure/B14188271.png)
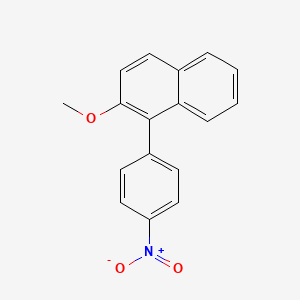
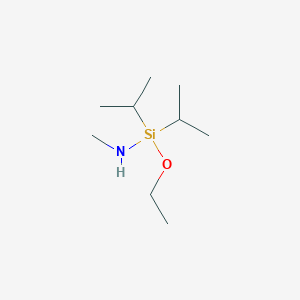


![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)
